(1R)-1-(4-isobutylphenyl)ethanol
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Overview
Description
(1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenyl ring substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-[4-(2-methylpropyl)phenyl]ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of (1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (1R)-1-[4-(2-methylpropyl)phenyl]ethanone.
Reduction: Hydrocarbons such as (1R)-1-[4-(2-methylpropyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl ring and its substituents can participate in hydrophobic interactions and π-π stacking, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(2-methoxyphenyl)phenyl]ethan-1-ol
- (1R)-1-[4-(2-chlorophenyl)phenyl]ethan-1-ol
- (1R)-1-[4-(2-fluorophenyl)phenyl]ethan-1-ol
Uniqueness
(1R)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R)-1-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
VLVILBSSXMZZCB-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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